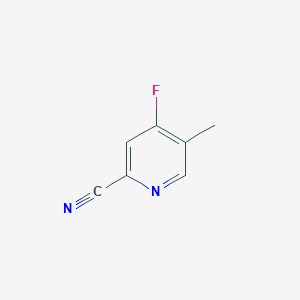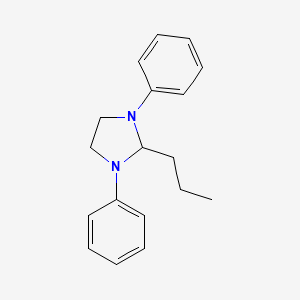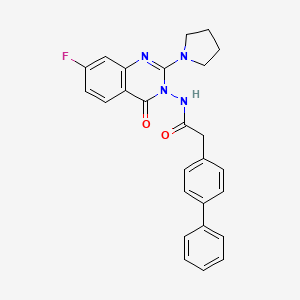
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indole-5-carboxamide is a complex organic compound with a unique structure that combines an indole ring with a tetrahydropyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole ring, followed by the introduction of the tetrahydropyridine moiety. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions to maximize yield and purity is essential. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole or tetrahydropyridine rings.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, leading to a diverse range of compounds.
科学研究应用
3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indole-5-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- 6-Fluoro-3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-1H-indole
- 1-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)ethanone
- 1-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-4-phenylpiperazine
Uniqueness
3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indole-5-carboxamide is unique due to its specific combination of an indole ring with a tetrahydropyridine moiety and a carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
116480-55-8 |
|---|---|
分子式 |
C15H17N3O |
分子量 |
255.31 g/mol |
IUPAC 名称 |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C15H17N3O/c1-18-6-4-10(5-7-18)13-9-17-14-3-2-11(15(16)19)8-12(13)14/h2-4,8-9,17H,5-7H2,1H3,(H2,16,19) |
InChI 键 |
VCBIJDSOKBQUKI-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B13941868.png)

![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)
![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13941880.png)

![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy-](/img/structure/B13941889.png)






